Product packaging for (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane(Cat. No.:CAS No. 881014-44-4)

(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane

Cat. No.: B14176975
CAS No.: 881014-44-4
M. Wt: 96.17 g/mol
InChI Key: NQGRLLHQHNJTOF-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane is a chiral, saturated hydrocarbon featuring a strained bicyclo[2.2.0]hexane framework. The specific (1R,2S,4S) stereochemistry defines its three-dimensional structure, making it a valuable scaffold in organic synthesis and medicinal chemistry research. Compounds with the bicyclo[2.2.0]hexane skeleton are recognized for their high ring strain and stability, serving as versatile intermediates . This compound is particularly useful as a molecular building block for developing new reagents and functional materials. Its constrained geometry is ideal for exploring bioisosteric replacements in drug discovery, where saturated polycyclic scaffolds are increasingly used to mimic benzene rings while improving metabolic stability and solubility profiles . Researchers also value related bicyclo[2.2.0]hexene derivatives as stable precursors (proaromatic forms) to cyclohexadienes, enabling group transfer reactions and redox-triggered valence isomerization under mild conditions for chemical sensing applications . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12 B14176975 (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane CAS No. 881014-44-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

881014-44-4

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

(1R,2S,4S)-2-methylbicyclo[2.2.0]hexane

InChI

InChI=1S/C7H12/c1-5-4-6-2-3-7(5)6/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1

InChI Key

NQGRLLHQHNJTOF-LYFYHCNISA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]1CC2

Canonical SMILES

CC1CC2C1CC2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.2.0 Hexane Scaffolds and Chiral Derivatives

Strategies for Constructing the Bicyclo[2.2.0]hexane Core

The formation of the bicyclo[2.2.0]hexane skeleton is primarily achieved through three major strategies: ring contraction, cycloaddition, and cyclization. Each approach offers distinct advantages and is suited for different precursor molecules.

Ring contraction is a powerful strategy for accessing strained ring systems. The Wolff rearrangement of α-diazocarbonyl compounds is a prominent example of this approach. wikipedia.org This reaction involves the conversion of an α-diazo ketone into a ketene (B1206846) through the extrusion of dinitrogen, which is typically induced by thermolysis, photolysis, or transition-metal catalysis. wikipedia.org The resulting ketene intermediate can then be trapped by various nucleophiles. wikipedia.org

When a cyclic α-diazo ketone is used as the substrate, the Wolff rearrangement leads to a ring-contracted product. wikipedia.org This method has been successfully applied to the synthesis of the bicyclo[2.2.0]hexane core. For instance, a photochemical Wolff rearrangement was employed as a key step to produce a bicyclo[2.2.0]hexane derivative from a larger bicyclic diazo ketone precursor. thieme-connect.com The reaction proceeds with the retention of stereochemistry of the migrating group, making it a valuable tool in stereoselective synthesis. wikipedia.org

Table 1: Comparison of Synthetic Strategies for the Bicyclo[2.2.0]hexane Core
Synthetic StrategyDescriptionAdvantagesLimitations
Wolff RearrangementPhotochemical or thermal ring contraction of a bicyclic α-diazo ketone to form a ketene intermediate, which is subsequently trapped. wikipedia.orgmdpi.com- Effective for creating strained rings.
  • Stereochemical retention of the migrating group. wikipedia.org
  • - Requires synthesis of specific diazo ketone precursors.
  • Highly reactive intermediates can lead to side reactions. wikipedia.org
  • Diels-Alder Reaction[4+2] cycloaddition between cyclobutadiene (B73232) (diene) and an alkene (dienophile) to form a bicyclo[2.2.0]hexene core. thieme-connect.denih.gov- High atom economy.
  • Direct formation of the bicyclic core.
  • Predictable stereochemistry based on endo rule.
  • - Cyclobutadiene is highly reactive and must be generated in situ. sandiego.edu
    Intramolecular CyclizationFormation of the second ring through an intramolecular bond formation, such as a [2+2] photocycloaddition. acs.org- Can build complex polycyclic systems.
  • Control over stereochemistry is often possible.
  • - Precursor synthesis can be complex.
  • Formation of highly strained rings can be thermodynamically disfavored. chemrxiv.org
  • Cycloaddition reactions are among the most efficient methods for constructing cyclic and bicyclic frameworks. The [4+2] Diels-Alder reaction is particularly well-suited for synthesizing the bicyclo[2.2.0]hexane scaffold. In this approach, cyclobutadiene, a reactive and antiaromatic species, serves as the four-pi electron diene. sandiego.edu When generated in the presence of an alkene (a dienophile), it readily undergoes a Diels-Alder reaction to yield a bicyclo[2.2.0]hexene derivative. thieme-connect.de

    This method is highly effective due to the propensity of cyclobutadiene to react in order to alleviate its antiaromatic character. The resulting bicyclo[2.2.0]hexene can then be hydrogenated to the corresponding saturated bicyclo[2.2.0]hexane. A key example involves the in-situ formation of cyclobutadiene, which reacts with methyl acrylate (B77674) to produce a bicyclo[2.2.0]hexene carboxylic ester in a multigram scale with excellent endo-selectivity. nih.gov

    Intramolecular cyclization reactions provide another pathway to the bicyclo[2.2.0]hexane core. These reactions involve the formation of one of the cyclobutane (B1203170) rings from a pre-existing carbocyclic precursor. A notable example is the intramolecular [2+2] photocycloaddition. This reaction can be used to form a strained bicyclo[2.2.0]hexane core from a suitable diene substrate. acs.org

    Other cyclization strategies, such as intramolecular enolate alkylation, have also been explored. For instance, attempts were made to synthesize a bicyclo[2.2.0]hexane derivative from a cyclohexene (B86901) precursor via bromination followed by an intramolecular enolate alkylation. However, the reaction regioselectively yielded a bicyclo[3.1.0]hexane derivative instead, highlighting the inherent challenges in forming the more strained bicyclo[2.2.0]hexane system through this route. chemrxiv.org Intramolecular radical cyclizations also represent a potential, though less commonly reported, method for accessing this scaffold. thieme-connect.de

    Enantioselective Synthesis of Chiral Bicyclo[2.2.0]hexane Derivatives

    The creation of enantiomerically pure bicyclic compounds is crucial for their application in areas such as drug discovery. The development of catalytic asymmetric methods for synthesizing chiral bicyclo[n.m.k]alkanes has been a significant focus of research.

    While direct catalytic asymmetric syntheses focusing exclusively on the bicyclo[2.2.0]hexane skeleton are not extensively documented, the strategies developed for other strained bicyclic systems, particularly bicyclo[n.1.1]alkanes, offer valuable insights and a conceptual framework. chinesechemsoc.org The chemistry of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) has become a fertile ground for developing asymmetric catalytic transformations. chinesechemsoc.org These transformations often involve the use of chiral catalysts to control the stereochemical outcome of cycloaddition, ring-opening, or isomerization reactions. chinesechemsoc.orgchinesechemsoc.org

    Breakthroughs in chiral Lewis acid, Brønsted acid, and transition metal catalysis have provided a diverse set of tools for constructing chiral bicyclo[n.1.1]alkane frameworks. chinesechemsoc.org These catalytic systems can activate the strained substrate and guide the approach of a reactant, thereby inducing high levels of enantioselectivity. The principles established in these systems, such as harnessing strain-release as a driving force under chiral catalytic control, are directly applicable to the pursuit of enantioselective syntheses of other strained scaffolds like bicyclo[2.2.0]hexane derivatives.

    Chiral Lewis acid catalysis is a cornerstone of asymmetric synthesis and is particularly relevant for cycloaddition reactions that form bicyclic products. scispace.com A chiral Lewis acid can coordinate to one of the reactants, typically the one containing a carbonyl group or other Lewis basic site, creating a chiral environment. scispace.com This coordination lowers the energy of the LUMO of the reactant and blocks one face of the molecule, directing the other reactant to approach from the less hindered face. This leads to the preferential formation of one enantiomer. scispace.com

    This strategy has been successfully applied to the enantioselective synthesis of various chiral bicyclic frameworks. For example, asymmetric polar cycloadditions of bicyclo[1.1.0]butanes have been achieved using chiral Lewis acid catalysts, yielding enantioenriched hetero-bicyclo[3.1.1]heptane derivatives. researchgate.netnih.gov Similarly, chiral Lewis acid catalysis has been employed in visible light-triggered photocycloaddition cascades to produce enantioenriched polycyclic molecules. rsc.org These examples demonstrate the power of chiral Lewis acid catalysis to control stereochemistry in the formation of complex, bridged ring systems, a strategy that holds immense potential for the asymmetric synthesis of chiral bicyclo[2.2.0]hexane derivatives via Diels-Alder or other cycloaddition reactions.

    Table 2: Key Catalytic Systems in Enantioselective Synthesis of Bicyclic Frameworks
    Catalyst TypeTransformationMechanism of StereocontrolApplicable Frameworks (Examples)
    Chiral Lewis AcidCycloaddition Reactions (e.g., Diels-Alder, [3+3])Coordinates to a reactant, creating a chiral pocket that directs the approach of the reaction partner. scispace.comBicyclo[n.1.1]alkanes, Hetero-bicyclo[3.1.1]heptanes. researchgate.netnih.gov
    Chiral Brønsted AcidCycloadditions, IsomerizationsActivates substrates through hydrogen bonding, creating a chiral environment for the reaction. chinesechemsoc.orgChiral cyclobutenes from bicyclo[1.1.0]butanes. researchgate.net
    Chiral Transition Metal ComplexCycloadditions, C-H ActivationThe chiral ligand environment around the metal center dictates the stereochemical outcome of the reaction.α-chiral bicyclo[1.1.1]pentanes via C-H insertion. nih.gov

    Chiral Brønsted Base Catalysis for Stereocontrol

    Chiral organic Brønsted bases have become powerful tools in asymmetric synthesis, capable of facilitating a variety of bond-forming reactions with high levels of stereocontrol. nih.govrsc.org These metal-free catalysts, which can include natural alkaloids and their derivatives or specifically designed molecules like bifunctional thioureas and guanidines, operate by deprotonating a substrate to generate a chiral ion pair. nih.gov The catalyst's chiral environment then directs the subsequent reaction of the intermediate, influencing the stereochemical outcome.

    In the context of synthesizing bicyclic systems, chiral Brønsted bases can be instrumental in establishing key stereocenters. For instance, in the construction of bicyclic ketones, which are versatile precursors to frameworks like bicyclo[2.2.0]hexane, organocatalysis has been widely employed. uniroma1.itmdpi.com Methodologies such as intramolecular aldol (B89426) reactions, promoted by chiral amines like L-proline, set the foundation for the stereoselective formation of fused ring systems. uniroma1.it While the direct application to (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane is specific, the underlying principle involves the catalyst controlling the facial selectivity of an enolate or enamine intermediate's attack, thereby dictating the absolute configuration of the newly formed stereocenters in the bicyclic product. The development of bifunctional catalysts, which possess both a Brønsted basic site and a hydrogen-bond-donating group, has further enhanced the efficiency and selectivity of these transformations. nih.gov

    Table 1: Examples of Chiral Brønsted Base Catalyst Classes

    Catalyst ClassCommon Structural MotifTypical Application
    Cinchona AlkaloidsQuinuclidine core with a quinoline (B57606) unitAsymmetric additions to carbonyls, Michael additions
    Chiral AminesProline and its derivativesAldol and Mannich reactions for ring formation
    Bifunctional ThioureasThiourea moiety with a chiral scaffold and a basic groupMichael additions, aza-Henry reactions
    Chiral GuanidinesGuanidinium core with chiral substituentsConjugate additions, protonation reactions

    Chiral Transfer Strategies in Bicyclic Systems

    Chiral transfer represents a fundamental strategy in asymmetric synthesis where stereochemical information from a chiral starting material, reagent, or auxiliary is passed on to the product. In the synthesis of complex bicyclic systems, this can be achieved through various means, including substrate-controlled and reagent-controlled methods.

    One effective approach involves the use of substrates where existing stereocenters direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of substituted 2-azabicyclo[2.2.0]hex-5-enes, the stereochemistry of additions to the double bond can be controlled by substituents already present on the bicyclic framework. nih.govresearchgate.net Electrophilic additions can proceed stereoselectively, leading to the formation of either unrearranged or rearranged bicyclic products depending on the substitution pattern. nih.govresearchgate.net This demonstrates how chirality embedded in the starting bicyclic alkene dictates the facial approach of the electrophile and the subsequent stereochemistry of the functionalized product.

    Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This method has been successfully applied in various cycloaddition reactions to form bicyclic structures with high enantiomeric purity.

    Advanced Synthetic Protocols and Recent Advances

    Recent years have witnessed the emergence of powerful and innovative protocols for the synthesis of strained ring systems. These methods often leverage the unique reactivity of strained molecules or employ sophisticated catalytic systems to build molecular complexity efficiently.

    Strain-Release Driven Cycloadditions and Annulations

    The significant ring strain inherent in small bicyclic molecules is a potent driving force for chemical reactions. researchgate.net This principle is exploited in strain-release driven cycloadditions, where a highly strained molecule reacts to form a more stable product, releasing energy. A key precursor for the synthesis of bicyclo[2.2.0]hexane and related scaffolds is bicyclo[1.1.0]butane (BCB). nsf.govnih.gov The central C-C bond of BCB is highly strained and can be cleaved under thermal or photochemical conditions to generate a diradical intermediate.

    This reactive intermediate can then be trapped by an alkene in a [2π + 2σ] cycloaddition to furnish the bicyclo[2.1.1]hexane skeleton. nsf.govnih.gov While this forms a related bicyclic system, the strategy highlights the utility of using strain release to drive the formation of bridged ring systems. The activation of the BCB can be achieved through triplet energy transfer, representing a novel approach for initiating strain-release transformations. nsf.govnih.gov This method allows for intermolecular cycloadditions, providing access to a diverse range of substituted bicyclic products that would be difficult to synthesize using traditional methods. nih.gov

    Transition Metal-Catalyzed Domino Reactions of Strained Bicyclic Alkenes

    Domino reactions, also known as cascade or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the need to add further reagents or catalysts. beilstein-journals.orgnih.gov This approach is highly efficient for rapidly building molecular complexity from simple starting materials. Strained bicyclic alkenes, such as bicyclo[2.2.0]hexene derivatives, are excellent substrates for these reactions because the release of ring strain provides a strong thermodynamic driving force. beilstein-journals.orgresearchgate.net

    A wide array of transition metals have been used to catalyze domino reactions of these alkenes, leading to a diverse range of highly functionalized products. beilstein-journals.orgnih.govyoutube.com The reaction typically begins with the coordination of the metal to the alkene, followed by a variety of possible transformations such as ring-opening, cyclization, and cross-coupling. nih.gov The specific pathway and final product are determined by the choice of metal catalyst, ligands, and coupling partners. beilstein-journals.org This strategy provides a powerful platform for constructing molecules with multiple stereocenters. researchgate.netnih.gov

    Table 2: Overview of Transition Metals in Domino Reactions of Bicyclic Alkenes

    Metal CatalystExample Reaction TypeProduct Class
    Nickel (Ni)Ring-opening/cyclization cascade with alkynesCoumarin derivatives beilstein-journals.orgnih.gov
    Palladium (Pd)Heck-type reactions followed by cyclizationFused polycyclic systems
    Rhodium (Rh)Hydroacylation/cyclizationBicyclic ketones
    Cobalt (Co)Annulation/ring-openingHighly substituted arenes researchgate.net
    Ruthenium (Ru)Ring-opening metathesis/cross-metathesisFunctionalized dienes

    Modular Preparations of Bicyclo[2.2.0]hexene Derivatives

    A modular synthesis allows for the preparation of a diverse library of related compounds from a common intermediate by systematically varying the building blocks. This approach has been effectively applied to the synthesis of bicyclo[2.2.0]hexene (BCH) derivatives. researchgate.netnih.govnih.gov These compounds can serve as stable, easily accessible precursors that, upon activation, can act as radical donors or engage in other transformations. nih.gov

    The synthesis can begin with a Diels-Alder reaction between an in-situ generated cyclobutadiene and an appropriate dienophile, such as methyl acrylate, to produce a bicyclo[2.2.0]hexene carboxylic ester with high endo-selectivity. researchgate.netnih.gov This core structure can then be functionalized through base-mediated alkylation with a variety of electrophiles. nih.gov This modular and operationally simple strategy enables the synthesis of a wide range of substituted BCHs in moderate to good yields and with good diastereoselectivity, providing access to precursors for chiral derivatives like this compound. researchgate.netnih.gov

    Carbenoid-Mediated Transformations in Small Ring Chemistry

    Carbenoids, typically metal-bound carbene species, are versatile reagents for the formation of C-C bonds, particularly in the construction of cyclopropanes and other small rings. Intramolecular reactions involving carbenoids are especially powerful for synthesizing bicyclic systems. For example, the intramolecular cyclopropanation of alkenes tethered to a diazo compound precursor is a well-established method for forming bicyclo[n.1.0]alkane structures.

    In the context of highly strained systems, methods like the Simmons-Smith cyclopropanation can be directed by functional groups within a molecule to achieve intramolecular ring formation. While often used for cyclopropanation, analogous C-H insertion reactions provide another route to bicyclic cores. In this transformation, a carbenoid generated in proximity to a C-H bond can insert into it, forming a new ring. This strategy is particularly useful for creating the highly strained bonds found in bicyclo[2.2.0]hexane and its derivatives. The development of catalytic, enantioselective versions of these reactions provides an attractive pathway for constructing enantioenriched bicyclic products bearing multiple stereocenters. d-nb.info

    Reaction Pathways and Mechanistic Investigations of 1r,2s,4s 2 Methylbicyclo 2.2.0 Hexane and Analogues

    Reactivity Driven by High Ring Strain Energy

    The bicyclo[2.2.0]hexane skeleton is characterized by a high degree of strain, which is the primary determinant of its chemical behavior. This strain arises from the fusion of two cyclobutane (B1203170) rings, forcing bond angles to deviate significantly from the ideal tetrahedral geometry and leading to unfavorable eclipsing interactions. The release of this stored energy provides a thermodynamic driving force for reactions that lead to more stable, less strained products.

    Electrocyclic Ring-Opening Reactions and Mechanistic Changes.masterorganicchemistry.comacs.orgchemrxiv.org

    Electrocyclic reactions, a class of pericyclic reactions, involve the concerted reorganization of π and σ electrons in a cyclic transition state. In the context of bicyclo[2.2.0]hexane derivatives, the most prominent electrocyclic reaction is the thermal ring-opening of the cyclobutene (B1205218) moiety present in analogues like bicyclo[2.2.0]hexene. According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a 4π-electron system, such as a cyclobutene, is predicted to proceed via a conrotatory mechanism. acs.org However, the rigid bicyclic framework of bicyclo[2.2.0]hexene imposes significant geometric constraints that can influence the reaction pathway.

    Computational studies on the ring-opening of cis-bicyclo[2.2.0]hex-2-ene have revealed that the anti-Woodward-Hoffmann disrotatory pathway is highly competitive with the allowed conrotatory path. acs.org This deviation from the expected mechanism is attributed to the severe strain in the bicyclic system, which can lower the activation barrier for the formally forbidden pathway. The application of external force, such as through polymer mechanochemistry, has been shown to selectively trigger a 4π-electrocyclic ring-opening reaction in bicyclo[2.2.0]hexene, proceeding through an anti-Woodward-Hoffmann mechanism by cleaving the weakest C1-C4 bond. masterorganicchemistry.comchemrxiv.org

    The presence of substituents can further influence the kinetics and mechanism of these reactions. For instance, the thermal isomerization of 1,4-disubstituted bicyclo[2.2.0]hexanes to the corresponding 1,5-hexadienes proceeds via cleavage of the C1-C4 bond to form a diradical intermediate. The stability of this diradical, and thus the activation energy of the reaction, is sensitive to the electronic nature of the substituents.

    Activation Energies for Thermal Rearrangement of Substituted Bicyclo[2.2.0]hexanes
    Substituent at C1 and C4Activation Energy (Ea) (kcal/mol)Reference Compound
    -H36.0Bicyclo[2.2.0]hexane
    -CH331.0 ± 1.81,4-Dimethylbicyclo[2.2.0]hexane
    -CN21.7 ± 1.41,4-Dicyanobicyclo[2.2.0]hexane
    -CHO (at C1)25.4 ± 1.0(Bicyclo[2.2.0]hex-1-yl)methanal

    Retro-[2+2] Cycloreversion Processes.masterorganicchemistry.comchemrxiv.org

    Retro-[2+2] cycloreversion is another pathway through which bicyclo[2.2.0]hexane systems can alleviate ring strain. This reaction involves the cleavage of two carbon-carbon single bonds to form two new π bonds, effectively reversing a [2+2] cycloaddition. In the case of bicyclo[2.2.0]hexane, this process would lead to the formation of two ethylene (B1197577) molecules, a thermodynamically favorable transformation. However, under thermal conditions, this pathway is often in competition with other rearrangements.

    Mechanochemical studies have demonstrated that the selective application of force can induce a stepwise retro-[2+2] cycloreversion in the cyclobutane fragment of bicyclo[2.2.0]hexene. masterorganicchemistry.comchemrxiv.org This highlights the potential to control the reaction pathway and favor cycloreversion over other competing processes by mechanical means. The facility of these reactions is a direct consequence of the high ground-state energy of the bicyclic system due to its inherent strain.

    Intramolecular Rearrangements via Strain Release.univie.ac.atresearchgate.netcaltech.edu

    The high strain energy of the bicyclo[2.2.0]hexane skeleton makes it susceptible to a variety of intramolecular rearrangements that lead to thermodynamically more stable isomers. The thermal rearrangement of bicyclo[2.2.0]hexane to hexa-1,5-diene is a well-studied example. univie.ac.atresearchgate.netcaltech.edu This transformation is believed to proceed through a diradical intermediate, formed by the homolytic cleavage of the C1-C4 bridgehead bond. The subsequent cleavage of the C2-C3 and C5-C6 bonds in the resulting cyclohexane-1,4-diyl diradical leads to the final product. univie.ac.at

    The presence of substituents can significantly impact the rate of these rearrangements. For example, the thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal occurs with a significantly lower activation energy (25.4 ± 1.0 kcal/mol) compared to the parent bicyclo[2.2.0]hexane (36.0 kcal/mol). univie.ac.atresearchgate.net This lowering of the activation barrier is attributed to the radical-stabilizing effect of the formyl group on the diradical intermediate. univie.ac.at

    Pericyclic Reactions

    Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The stereochemistry and reactivity of (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane and its analogues in these reactions are governed by the principles of orbital symmetry and steric interactions.

    Diels-Alder Reactions with Dienophiles and their Stereochemical Outcomes.nih.govmasterorganicchemistry.comlongdom.orgiitk.ac.innih.govmnstate.edunih.govmdpi.comrsc.orgspcmc.ac.innih.govacs.orgrsc.orgwikipedia.orgresearchgate.net

    The diene moiety that can be generated from the ring-opening of bicyclo[2.2.0]hexane derivatives can participate in Diels-Alder reactions with various dienophiles. The Diels-Alder reaction is a [4+2] cycloaddition that forms a new six-membered ring. wikipedia.org The stereochemical outcome of these reactions is highly dependent on the nature of the diene and the dienophile, as well as the reaction conditions.

    When a cyclic diene, such as one derived from the bicyclo[2.2.0]hexane framework, reacts with a dienophile, the formation of two diastereomeric products, termed endo and exo, is possible. masterorganicchemistry.comlongdom.orgiitk.ac.inrsc.org The endo product is the one in which the substituent on the dienophile is oriented towards the π-system of the diene in the transition state. The exo product has the substituent oriented away from the diene system. masterorganicchemistry.comlongdom.orgiitk.ac.inrsc.org

    Generally, the endo product is kinetically favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-bond in the diene. masterorganicchemistry.comlongdom.org However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. masterorganicchemistry.comlongdom.org The ratio of endo to exo products can be influenced by factors such as reaction temperature, solvent, and the presence of Lewis acid catalysts. nih.govspcmc.ac.in

    For example, in the Diels-Alder reaction of 2-methyl-2-cyclohexenone (a related system) with a diene, the endo:exo selectivity was found to be 7.3:1 at -78 °C with SnBr4 as a catalyst. nih.gov Computational studies on the Diels-Alder reaction of cyclobutenones with cyclopentadiene (B3395910) have shown the endo pathway to be kinetically favored by 1.64 kcal/mol. iitk.ac.in

    Stereoselectivity in Diels-Alder Reactions of Cyclic Dienes
    DieneDienophileMajor ProductControlling Factor
    CyclopentadieneMaleic AnhydrideEndoKinetic Control (Secondary Orbital Overlap)
    Cyclic DienesSubstituted AlkenesEndo (typically)Kinetic Control
    Cyclic DienesSubstituted AlkenesExo (at high temp.)Thermodynamic Control
    2-Methyl-2-cyclohexenoneSubstituted DieneEndo (7.3:1 ratio)Lewis Acid Catalysis

    1,3-Allylic Migration Pathways.masterorganicchemistry.comchemrxiv.orgrsc.orgnih.gov

    1,3-Allylic migration, also known as a nih.govlongdom.org-sigmatropic rearrangement, is a pericyclic reaction where a sigma bond migrates across an allylic π-system. According to the Woodward-Hoffmann rules, a thermal nih.govlongdom.org-suprafacial alkyl shift is symmetry-forbidden, while an antarafacial shift is allowed but often geometrically constrained, especially in cyclic systems. nih.gov

    In the context of bicyclo[2.2.0]hexane derivatives, a 1,3-allylic migration would involve the shift of a substituent from one allylic position to another. Mechanochemical studies on bicyclo[2.2.0]hexene have shown that the application of force can induce a 1,3-allylic migration by generating a diradical intermediate followed by the formation of a new C-C bond. masterorganicchemistry.comchemrxiv.org This demonstrates that alternative, non-thermal pathways can be accessed to facilitate this type of rearrangement.

    The stereochemistry of sigmatropic rearrangements is crucial, with the terms suprafacial and antarafacial describing the migration of the group with respect to the plane of the π-system. A suprafacial shift occurs on the same face of the π-system, while an antarafacial shift involves migration to the opposite face. In rigid bicyclic systems, antarafacial migrations are often disfavored due to the geometric constraints of the transition state. Stereochemical and kinetic studies of nih.govlongdom.org carbon sigmatropic rearrangements in related bicyclic systems support the involvement of transient diradical intermediates.

    Homolytic Transformations and Radical Intermediates

    The strained nature of the bicyclo[2.2.0]hexane framework makes it susceptible to transformations involving radical intermediates. These reactions often proceed via cleavage of the central C1–C4 bond, driven by the release of significant ring strain.

    Free Radical Abstraction and Beta-Scission Mechanisms

    The bicyclo[2.2.0]hexane skeleton can undergo hydrogen abstraction by free radicals at both the bridgehead (C1 and C4) and bridge (C2, C3, C5, C6) positions. rsc.org The generation of a radical at the bridge position, for instance, forming a bicyclo[2.2.0]hexan-2-yl radical, initiates a characteristic rearrangement. rsc.orgrsc.org This radical intermediate undergoes a β-scission reaction, cleaving the strained central C1-C4 bond to yield a more stable cyclohex-3-enyl radical. rsc.org This process is noteworthy as the β-scission is considered stereoelectronically forbidden, yet it proceeds due to the significant strain energy release. rsc.org

    In contrast, the bicyclo[2.2.0]hexane-1-yl radical, formed by abstraction at the bridgehead, has been observed directly by electron paramagnetic resonance (e.p.r.) spectroscopy. rsc.org Furthermore, unlike many other cyclobutane systems, bicyclo[2.2.0]hexane can react with bromine atoms via an SH2 mechanism at the bridgehead carbons. rsc.orgrsc.org This reactivity highlights the unique electronic and structural properties conferred by the bicyclic framework. Studies on the related bicyclo[2.1.1]hexane system show that t-butoxyl radicals abstract hydrogen from the C2 position, and the resulting radical also rearranges via β-scission to a cyclopent-3-enylmethyl radical. rsc.org

    Photoredox-Catalyzed Radical Cascade Strategies

    Visible-light photoredox catalysis provides a mild and efficient method for initiating radical reactions in bicyclic systems. nih.gov Bicyclo[2.2.0]hexene (BCH) derivatives, which are close analogues, have been employed as stable radical precursors that can be activated under photoredox conditions. nih.govnih.gov The mechanism involves the single-electron oxidation of the BCH derivative by an excited photocatalyst. This generates a radical cation intermediate which undergoes a ring-opening isomerization to a cyclohexadiene radical cation, a key step in releasing the ring strain. Subsequent β-scission of a C-C bond releases an alkyl radical and leads to the formation of an aromatic ring, which drives the reaction forward. nih.gov

    These generated radicals can participate in cascade reactions, allowing for the construction of complex molecular architectures from simple precursors. core.ac.ukiu.edu The process is highly versatile, with the potential for various radical trapping and cyclization events following the initial fragmentation. iu.edu

    Table 1: Example of a Photoredox-Catalyzed Hydroalkylation using a Bicyclo[2.2.0]hexene (BCH) Donor
    BCH DonorRadical AcceptorPhotocatalystConditionsProduct YieldReference
    Ethyl 2-methylbicyclo[2.2.0]hex-5-ene-2-carboxylateN-Phenylmaleimidefac-Ir(ppy)3Blue LED, CH2Cl2, rt, 12-36h85% researchgate.net
    Ethyl 2-benzylbicyclo[2.2.0]hex-5-ene-2-carboxylateDimethyl maleatefac-Ir(ppy)3Blue LED, CH2Cl2, rt, 12-36h76% researchgate.net

    Alkyl Transfer Reactions using Bicyclo[2.2.0]hexenes as Radical Donors

    Bicyclo[2.2.0]hexene (BCH) derivatives have been developed as effective "proaromatic" platforms for alkyl transfer reactions. nih.govresearchgate.net These compounds serve as stable, storable precursors that can be activated under mild oxidative conditions to donate an alkyl radical. nih.govnih.gov The driving force for the radical donation is the irreversible formation of a stable aromatic ring following the fragmentation of the bicyclic structure. nih.gov

    The activation is typically achieved through photoredox catalysis, where single-electron transfer from the BCH to the excited photocatalyst initiates the ring-opening and fragmentation sequence described previously. nih.gov This releases a specific alkyl radical, determined by the substituent on the BCH precursor, which can then be trapped by a suitable radical acceptor in a transfer hydroalkylation reaction. nih.gov This strategy has demonstrated broad utility for C(sp³)-C(sp²) and C(sp³)-C(sp) bond formation. researchgate.netresearchgate.net

    Table 2: Scope of Radical Acceptors in Alkyl Transfer from a Bicyclo[2.2.0]hexene Donor
    Radical Acceptor ClassExample AcceptorAlkylation Product YieldReference
    Activated AlkeneAcrylonitrile81% researchgate.net
    Activated AlkeneMethyl acrylate (B77674)80% researchgate.net
    Heteroaromatic2-Chlorobenzothiazole72% researchgate.net
    AlkynePhenylacetylene55% researchgate.net

    Catalytic Reaction Mechanisms

    Catalysis offers powerful strategies for manipulating bicyclic compounds, enabling transformations that are otherwise difficult to achieve. Mechanistic investigations in this area are crucial for developing new synthetic methods and understanding the fundamental reactivity of these strained molecules.

    Mechanistic Investigations of Chiral Bicyclic Catalysts

    The use of bicyclo[2.2.0]hexane derivatives themselves as the primary scaffold for chiral catalysts is not extensively documented. However, mechanistic studies into the catalytic asymmetric synthesis of bicyclic systems provide valuable insights into how external chiral catalysts control stereochemistry. For instance, in the organocatalytic synthesis of bicyclic diketones, chiral primary amine catalysts are used to control the formation of multiple stereocenters. uniroma1.it The proposed mechanism often involves the formation of a chiral enamine or iminium ion intermediate from the catalyst and one of the reactants. This intermediate then directs the subsequent intramolecular cyclization steps, such as an aldol (B89426) reaction, dictating the facial selectivity and thus the stereochemical outcome of the bicyclic product. uniroma1.it The choice of catalyst, acid co-catalyst, and solvent can significantly influence both the yield and the enantioselectivity of the final product. uniroma1.it

    Transition Metal-π-Allyl Mediated Catalysis

    Transition metal catalysis provides a versatile avenue for the rearrangement and functionalization of bicyclic systems. While direct catalysis on this compound is specific, the reactions of analogous unsaturated systems are informative. For example, the carbopalladation of an allenyl ketone can lead to a π-allyl palladium intermediate, which upon cyclization and catalyst regeneration, can form furan (B31954) derivatives. nih.gov

    In the context of bicyclo[2.2.0]hexane, transition metals can mediate rearrangements. For example, the reaction of bicyclo[2.2.0]hexane with a catalytic amount of [Rh₂(nbd)₂Cl₂] results in the exclusive formation of cyclohexene (B86901). This suggests a mechanism involving oxidative addition of the strained C-C bond to the metal center, followed by a rearrangement within the metal's coordination sphere and subsequent reductive elimination to give the final product. Decarboxylative allylation reactions catalyzed by metals like palladium and ruthenium also proceed through π-allyl intermediates. nih.gov These mechanisms showcase the potential for transition metals to engage with strained bicyclic frameworks, facilitating ring-opening or ring-rearrangement reactions that might proceed through π-allyl type intermediates, especially if unsaturation is present in the substrate.

    Lewis Acid-Promoted Ring-Opening and Cyclizations

    Mechanochemistry of Bicyclo[2.2.0]hexene Systems

    The application of mechanical force to bicyclo[2.2.0]hexene (BCH), an analogue of this compound, has been shown to induce unique chemical transformations that are distinct from thermally activated pathways. chemrxiv.orgchemrxiv.orgacs.org By incorporating the BCH mechanophore into a polymer chain and applying force through ultrasonication, specific covalent bonds within the molecule can be selectively activated. chemrxiv.orgacs.org This approach has revealed that the structural framework of BCH allows for multiple, distinct reaction pathways, a concept termed "multimodal activation." acs.orgpku.edu.cn The specific outcome of the mechanochemical reaction is determined by the points at which the polymer chains are attached to the BCH core, which in turn dictates the direction of the applied force. chemrxiv.orgchemrxiv.orgacs.org

    Force-Governed Chemoselectivity and Bond-Specific Activation

    The principle of force-governed chemoselectivity in bicyclo[2.2.0]hexene systems demonstrates that the reaction pathway is not determined by the inherent reactivity of the bonds under thermal conditions, but rather by the specific bond that is aligned with the applied mechanical force. chemrxiv.orgacs.org By strategically placing polymer attachments, different C-C bonds within the BCH scaffold can be targeted and activated. chemrxiv.orgnih.gov This bond-specific activation leads to a remarkable level of control over the reaction outcome, allowing for the selection of different isomeric products from a single mechanophore. chemrxiv.orgchemrxiv.orgacs.org

    Theoretical studies have shown that substitutions on the bicyclo[2.2.0]hexene core have a minimal impact on the potential energy surface of the parent structure. acs.orgnih.gov This suggests that the observed chemoselectivity is a direct result of the selective and effective coupling of mechanical force to the targeted C-C bonds, rather than electronic effects from substituents. chemrxiv.orgacs.org

    The different modes of activation are achieved by synthesizing regioisomers of BCH with polymer attachment points at different positions. The primary activation modes and resulting reactions are summarized in the table below. chemrxiv.org

    Activation Mode (Attachment Points)
    Targeted Bond(s)Resulting Reaction Pathway

    Mechanically Induced Reaction Pathways Distinct from Thermal Counterparts

    A key finding in the mechanochemistry of bicyclo[2.2.0]hexene is that the observed reaction pathways under mechanical force are fundamentally different from those accessed through thermal activation. chemrxiv.orgchemrxiv.orgacs.org Control experiments with small-molecule analogues of the BCH mechanophores confirm that the observed chemoselectivity is only possible through the application of mechanical force. chemrxiv.orgchemrxiv.org

    For instance, the 1,4-activation of bicyclo[2.2.0]hexene leads to a 4π-electrocyclic ring-opening, cleaving the weakest bond in the molecule. chemrxiv.org This reaction proceeds via a disrotatory path, which is a Woodward-Hoffmann forbidden pathway under thermal conditions but becomes accessible under mechanical stress. chemrxiv.orgnih.gov

    Similarly, the 5,6-activation results in a stepwise retro-[2+2] cycloreversion of the cyclobutane ring, a reaction that is also distinct from typical thermal rearrangements of the bicyclo[2.2.0]hexane skeleton. chemrxiv.org The 1,6-activation is particularly noteworthy as it triggers a formal 1,3-allylic migration through a diradical intermediate, transforming the force-responsive isomer into a more stable, force-resistant one. chemrxiv.org

    These findings highlight polymer mechanochemistry as a powerful tool for accessing chemical reactivity and reaction pathways that are inaccessible through conventional thermal methods. chemrxiv.orgacs.org The ability to selectively activate specific bonds by controlling the direction of applied force opens up new possibilities for designing stimuli-responsive materials and directing chemical reactions with high precision. chemrxiv.orgpku.edu.cn

    Computational Chemistry and Mechanistic Modeling of 1r,2s,4s 2 Methylbicyclo 2.2.0 Hexane Systems

    Quantum Mechanical Studies of Strain Energy and Molecular Structure

    Quantum mechanical calculations provide fundamental insights into the molecular structure and the high strain energy that governs the chemistry of bicyclo[2.2.0]hexane and its derivatives. These methods allow for a precise quantification of the energetic penalties associated with the distorted bond angles and lengths inherent in the bicyclic system.

    Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have been pivotal in predicting the structure and quantifying the strain of bicyclo[2.2.0]hexane systems. These methods confirm that the molecule possesses a highly strained structure, significantly less stable than its acyclic or larger-ring counterparts. rsc.org The strain energy arises from the deviation of bond angles from the ideal tetrahedral geometry and the steric repulsion between atoms constrained within the rigid bicyclic framework.

    Different high-level computational methods have been employed to calculate the strain energy of bicyclo[2.2.0]hexane, yielding consistent results. The cis-conformation is the experimentally identified form and has been the primary focus of theoretical studies. globalresearchonline.net The calculated strain energy for cis-bicyclo[2.2.0]hexane is approximately double that of a single cyclobutane (B1203170) ring. researchgate.net A direct computational technique, using group increments developed at various levels of theory, avoids the need for isodesmic reactions and requires only a single electronic structure calculation for the molecule of interest to determine its strain energy. semanticscholar.orgswarthmore.edu

    Below is a table of strain energies for cis-bicyclo[2.2.0]hexane calculated using various high-level ab initio and related methods.

    Computational MethodCalculated Strain Energy (kcal/mol)Reference
    W1BD54.1 swarthmore.edu
    G-455.0 swarthmore.edu
    CBS-APNO54.4 swarthmore.edu
    CBS-QB354.7 swarthmore.edu

    The trans-isomer of bicyclo[2.2.0]hexane is predicted to be substantially more strained, with a calculated strain energy of around 93.5 kcal/mol, and its synthesis has not been reported. semanticscholar.orgswarthmore.eduacs.org

    The conformational landscape of bicyclo[2.2.0]hexane is complex. Theoretical calculations have been essential in exploring the potential energy surface and identifying stable conformers and transition states. For the parent cis-bicyclo[2.2.0]hexane, DFT calculations at the B3LYP/6-311G++(d,p) level suggest that a semi-sofa conformation is the most stable form. globalresearchonline.net

    The molecule can undergo ring inversion, interconverting between exo and endo forms. This process, along with the cleavage of the central C1-C4 bond, proceeds through a common twist-boat diradical intermediate. acs.orgunivie.ac.at High-level CASSCF and CASPT2 calculations have revealed that the ring opening to this intermediate is the initial step for both ring inversion and cleavage to 1,5-hexadiene (B165246). acs.org The potential energy curve for the dihedral angle between the two rings helps to map these conformational changes, identifying the most stable states and the transition states connecting them. globalresearchonline.net

    Density Functional Theory (DFT) Calculations for Reaction Mechanisms

    Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the reaction mechanisms of strained molecules like bicyclo[2.2.0]hexane. Its balance of computational cost and accuracy makes it suitable for exploring complex potential energy surfaces, characterizing transition states, and rationalizing experimental observations such as product selectivity. rsc.org

    DFT calculations are crucial for mapping the potential energy surfaces of reactions involving bicyclo[2.2.0]hexane derivatives. A key reaction is the thermal rearrangement to 1,5-hexadiene, which proceeds through the cleavage of the strained central C1-C4 bond to form a cyclohexane-1,4-diyl diradical intermediate. acs.orgunivie.ac.at Calculations have characterized the transition states for both the initial bond cleavage and the subsequent steps. acs.org The activation energy for the thermal rearrangement of the parent bicyclo[2.2.0]hexane is significantly lowered by substituents that can stabilize the diradical intermediate. For example, a 1-formyl substituent reduces the activation energy by 10.6 kcal/mol. researchgate.netunivie.ac.at

    Computational studies on bicyclo[2.2.0]hexene, a related analogue, have shown that mechanical force can be used to selectively activate different C-C bonds, leading to distinct reaction pathways such as retro-[2+2] cycloadditions, 1,3-allylic migrations, and 4π-electrocyclic ring-openings. chemrxiv.org Theoretical studies confirmed that these pathways are governed by the specific application of force rather than changes to the intrinsic potential energy surface caused by substituents. chemrxiv.org In another example, the reaction of a diaryldigermyne with ethylene (B1197577) can lead to a 1,4-digermabicyclo[2.2.0]hexane derivative. rsc.orgnih.gov DFT calculations elucidated the reaction pathway, identifying the thermodynamic and kinetic products and characterizing the intermediates and transition states involved. nih.gov

    The calculated activation enthalpies (ΔH‡) and entropies (ΔS‡) for the ring inversion and cleavage of bicyclo[2.2.0]hexane are in excellent agreement with experimental values, validating the accuracy of the computational models. acs.org

    ReactionComputational MethodCalculated ΔH‡ (kcal/mol)Calculated ΔS‡ (eu)Reference
    Ring InversionCASSCF/CASPT234.6-1.6 acs.org
    Cleavage to cis,trans-1,5-hexadieneCASSCF/CASPT235.22.0 acs.org

    DFT is also employed to understand the electronic structure of bicyclo[2.2.0]hexane systems and how they participate in charge transfer (CT) and donor-acceptor interactions. In one study, a quinoline-derived bicyclo[2.2.0]hexene was developed that exhibited optical responses to electrophilic reagents. nih.govresearchgate.net TD-DFT calculations revealed that the lowest energy electronic transition (S0 to S1) has a clear charge-transfer character, with the highest occupied molecular orbital (HOMO) localized on the diene portion and the lowest unoccupied molecular orbital (LUMO) on the quinolinium moiety. nih.gov This calculated transition was in good agreement with spectroscopic data. nih.govresearchgate.net Such charge-transfer phenomena are fundamental to the development of chemical sensors and molecular materials. rsc.orgrsc.org

    Computational modeling provides a robust rationale for the observed regioselectivity and stereochemistry in reactions of bicyclo[2.2.0]hexane derivatives. For instance, in the photolytic deazatization of 2,3-diazabicyclo[2.2.2]oct-2-ene, bicyclo[2.2.0]hexane is a major product. utah.edu The exo:endo stereochemical ratio of the product was found to depend on the spin state (singlet vs. triplet) of the excited precursor. DFT and other ab initio calculations of the potential energy surfaces were used to propose a mechanism that accounts for these spin-state-dependent stereochemical outcomes. utah.edu The calculations showed how the system evolves through different intermediates, with the final stereochemistry determined by the energetic favorability of different ring-closure pathways from a 1,4-cyclohexanediyl diradical intermediate. utah.edu

    Similarly, DFT calculations have been used to explain the selectivities in transfer hydroalkylation reactions where bicyclo[2.2.0]hexene derivatives act as proaromatic radical donors. nih.gov The computational analysis of competing reaction pathways helped to elucidate the factors controlling the selectivity of key steps in the aromatization process. nih.gov

    Kinetic Isotope Effects and Mechanistic Interpretations

    Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the reaction mechanisms of thermal rearrangements in bicyclic systems. By substituting an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), subtle changes in reaction rates can be observed, providing insight into bond-breaking and bond-forming events in the rate-determining step and transition state structures. libretexts.org

    In the context of bicyclo[2.2.0]hexane rearrangements, the study of deuterated analogs has been crucial for understanding the underlying mechanistic pathways. For instance, the thermal isomerization of exo-bicyclo[2.2.0]hexane-d₄ was found to undergo ring inversion to form endo-bicyclo[2.2.0]hexane-d₄ faster than it undergoes cleavage to cis,trans-1,5-hexadiene-d₄. acs.org This observation is critical because it points to a common intermediate that precedes the product-forming steps.

    The interpretation of KIEs in these systems hinges on the nature of the transition state. A primary KIE is expected if a C-H bond is broken or formed in the rate-determining step. Conversely, secondary KIEs arise from changes in the hybridization state of carbon atoms bearing the isotopic label. For the rearrangement of bicyclo[2.2.0]hexane, which proceeds through the homolytic cleavage of the C1-C4 bond, secondary KIEs are particularly informative.

    Isotopic Substitution PositionExpected Secondary KIE (kH/kD)Rationale
    Bridgehead (C1, C4)> 1 (Normal)Change in hybridization from sp³ to a more sp²-like character in the diradical intermediate.
    Methylene (B1212753) bridge (C2, C3, C5, C6)≈ 1 (Negligible)Minimal change in bonding or hybridization at these positions in the initial C1-C4 bond cleavage.

    The experimental findings that ring inversion is faster than cleavage for deuterated bicyclo[2.2.0]hexane suggest that the transition state for opening to the diradical intermediate is the rate-limiting step, and this intermediate then partitions between inversion and cleavage. acs.org The magnitude of the observed KIEs would provide quantitative data on the extent of bond breaking and geometric changes at the transition state.

    Computational Modeling of Diradical Pathways and Intermediates

    Computational chemistry has been instrumental in mapping the potential energy surface for the thermal rearrangements of bicyclo[2.2.0]hexane. These studies have confirmed that the reaction proceeds through diradical intermediates, providing detailed information about their structures, energies, and the transition states that connect them. acs.orgunivie.ac.at

    Early computational work employed semi-empirical methods like MINDO/3 to investigate these rearrangements. rsc.org More recent and sophisticated calculations, such as Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2), have provided a more quantitative and detailed picture. acs.org

    A key finding from these calculations is the identification of a twist-boat cyclohexane-1,4-diyl diradical as a common intermediate (TBDI) in both the ring inversion and cleavage reactions of bicyclo[2.2.0]hexane. acs.orgunivie.ac.at The reaction pathway can be summarized as follows: bicyclo[2.2.0]hexane first undergoes homolytic cleavage of the C1-C4 bond through a boat-like transition state (BDTS) to form the twist-boat diradical intermediate. This intermediate can then either reclose to the inverted bicyclo[2.2.0]hexane or undergo further rearrangement to form the final product, 1,5-hexadiene. acs.org The cleavage of the twist-boat diradical to 1,5-hexadiene proceeds through a chair-like transition state. univie.ac.at

    High-level computational studies have provided thermochemical data that are in excellent agreement with experimental results, validating the proposed diradical pathway.

    Table of Calculated Activation Parameters for Bicyclo[2.2.0]hexane Rearrangement

    ReactionParameterCalculated Value (kcal/mol or eu)Experimental Value (kcal/mol or eu)
    Ring Inversion (1 -> 4)ΔH34.6Data from Goldstein and Benzon (1972)
    ΔS-1.6
    Cleavage (1 -> 3)ΔH35.2Data from Goldstein and Benzon (1972)
    ΔS2.0

    Data sourced from CASSCF and CASPT2/6-31G calculations. acs.org*

    These computational results underscore the central role of the twist-boat diradical intermediate on the potential energy surface of bicyclo[2.2.0]hexane's thermal rearrangements. The slightly higher activation enthalpy calculated for the cleavage pathway compared to the ring inversion pathway is consistent with the experimental observation that inversion is the faster process. acs.org

    Advanced Spectroscopic and Structural Elucidation Techniques for Bicyclo 2.2.0 Hexane Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone for the structural analysis of bicyclo[2.2.0]hexane derivatives in solution. The rigid and strained nature of this bicyclic system gives rise to distinct spectral features.

    Due to the conformational rigidity and the presence of multiple chiral centers, the one-dimensional ¹H and ¹³C NMR spectra of substituted bicyclo[2.2.0]hexanes can be complex and exhibit significant signal overlap. Multidimensional NMR techniques are therefore indispensable for unambiguous signal assignment and the determination of relative stereochemistry.

    Two-dimensional (2D) NMR experiments are routinely used to establish the intricate connectivity of these molecules. researchgate.net

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton.

    HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear assignment of which protons are attached to which carbons.

    HMBC (Heteronuclear Multiple Bond Correlation): By detecting correlations between protons and carbons over two or three bonds, HMBC is crucial for identifying quaternary carbons and piecing together the entire molecular framework.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining stereochemistry. It identifies protons that are close in space, regardless of their bonding connectivity. For a molecule like (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane, NOESY can unequivocally establish the relative orientation of the methyl group and the protons on the bicyclic frame. beilstein-journals.org

    These techniques, when used in concert, provide a comprehensive picture of the molecule's structure and conformation in solution. researchgate.net

    The rigid geometry of the bicyclo[2.2.0]hexane core often forces specific spatial arrangements between protons that are separated by four or more bonds. This can lead to observable long-range couplings (e.g., ⁴J), which are particularly informative in strained ring systems. acs.orgrsc.org

    One notable example is the "W-coupling" or "zigzag" coupling, which occurs when four bonds connecting two protons form a planar 'W' shape. rsc.org The magnitude of this coupling can be significant in rigid bicyclic molecules and provides valuable constraints for conformational analysis. acs.orgrsc.orgnih.gov The presence or absence of such long-range couplings can help confirm the stereochemical assignment and the conformation of the strained ring system. The analysis of these couplings is critical, as they can sometimes be mistaken for shorter-range vicinal (³J) couplings, potentially leading to incorrect structural assignments. acs.org

    Table 1: Representative Proton-Proton Coupling Constants in Strained Bicyclic Systems.
    Coupling TypeNumber of BondsTypical Magnitude (Hz)Structural Significance
    Geminal (²J)210-18Depends on bond angles and substituent electronegativity.
    Vicinal (³J)30-12Correlates with dihedral angle (Karplus relationship). Crucial for stereochemistry.
    Long-Range (⁴J, W-coupling)41-7Indicates a specific planar 'W' arrangement of protons; highly dependent on rigid geometry. rsc.org

    The synthesis of isotopically labeled analogues, particularly deuterated derivatives, is a powerful strategy for simplifying complex NMR spectra and probing reaction mechanisms. nih.gov In the context of bicyclo[2.2.0]hexane, selective deuterium (B1214612) incorporation can help assign specific proton signals and confirm the mode of ring fusion.

    For instance, by comparing the ¹H NMR spectrum of a protio- (unlabeled) compound with its deuterio- (labeled) counterpart, specific resonances will disappear or change multiplicity in the deuterated version, allowing for their unambiguous assignment. This method has been used to study the stereochemistry of thermal rearrangements in related bicyclic systems, where the fate of a deuterium label provides definitive information about the underlying mechanistic pathways. researchgate.net Furthermore, deuterium isotope effects on ¹³C NMR chemical shifts can provide insights into the structure of carbocations derived from bicyclic systems. osti.gov

    X-ray Crystallography for Definitive Solid-State Structures and Absolute Configuration

    While NMR provides the structure in solution, single-crystal X-ray diffraction analysis offers the most definitive and unambiguous determination of the molecular structure in the solid state. researchgate.net For chiral molecules like this compound, this technique is the gold standard for determining not only the connectivity and relative stereochemistry but also the absolute configuration. nih.gov

    The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This allows for the precise calculation of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional model of the molecule.

    For determining absolute configuration, the technique of anomalous dispersion (the Bijvoet method) is employed. researchgate.net This requires the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. When successful, the analysis can definitively distinguish between a molecule and its non-superimposable mirror image (enantiomer), allowing for the assignment of the correct (R) or (S) descriptors to each stereocenter. chem-soc.si This method has been used to unambiguously determine the relative stereochemistry of functionalized bicyclo[2.2.0]hexene derivatives. nih.gov

    Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

    Mass spectrometry (MS) is a vital tool for confirming the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) which then undergoes fragmentation into smaller, charged pieces.

    The fragmentation of bicycloalkanes can be complex due to the strained ring system. researchgate.net The initial ionization can weaken the strained carbon-carbon bonds, leading to characteristic fragmentation pathways. For a substituted bicyclo[2.2.0]hexane, common fragmentation patterns might involve:

    Loss of the substituent: Cleavage of the bond connecting the methyl group to the ring.

    Ring-opening: Scission of one of the strained cyclobutane (B1203170) rings, leading to a more stable cyclohexene-like radical cation.

    Retro-[2+2] cycloaddition: Cleavage of the molecule back into two ethylene (B1197577) fragments (or their derivatives), which is a characteristic reaction of cyclobutane rings.

    Analysis of the mass-to-charge ratio (m/z) of these fragments provides a fingerprint that can be used to confirm the structure of the parent molecule. libretexts.orgdocbrown.info

    Table 2: Plausible Mass Spectrometry Fragments for 2-Methylbicyclo[2.2.0]hexane (C₇H₁₂).
    m/z ValuePlausible Ion StructureFormation Pathway
    96[C₇H₁₂]⁺•Molecular Ion (M⁺•)
    81[C₆H₉]⁺Loss of a methyl radical (•CH₃)
    68[C₅H₈]⁺•Retro-[2+2] cycloaddition (loss of ethylene)
    67[C₅H₇]⁺Loss of an ethyl radical (•C₂H₅)

    Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Identification

    Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals and radical ions. The high strain energy of the bicyclo[2.2.0]hexane system makes it a precursor to interesting radical species.

    Oxidation of bicyclo[2.2.0]hexane can lead to the formation of its radical cation. The highly strained nature of this species makes it prone to rapid rearrangement. rsc.org EPR spectroscopy has been instrumental in showing that the bicyclo[2.2.0]hexane radical cation readily opens to form the more stable chair-conformation of the cyclohexane-1,4-diyl radical cation. rsc.orgacs.org This was confirmed by generating the same radical species from a different precursor (1,5-hexadiene) and observing an identical EPR spectrum. rsc.org EPR studies on deuterated derivatives of bicyclo[2.2.0]hexane provided definitive information about the conformation of the resulting cyclohexane-1,4-diyl radical cation. rsc.org This technique is uniquely suited for observing and identifying such transient, paramagnetic intermediates that are key to understanding the reactivity of these strained molecules. rsc.org

    Vibrational Spectroscopy (IR, Raman) for Diagnostic Structural Features

    Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, offering insights into the functional groups and skeletal structure of a compound. For bicyclo[2.2.0]hexane derivatives, such as this compound, vibrational spectroscopy is particularly valuable for confirming the presence of the strained bicyclic core and the substituent methyl group.

    The primary diagnostic features in the vibrational spectra can be categorized into vibrations associated with the C-H bonds of the methyl group and the bicyclic frame, and the vibrations of the carbon skeleton itself.

    Detailed Research Findings

    Theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the parent bicyclo[2.2.0]hexane to predict its vibrational frequencies. nahrainuniv.edu.iqglobalresearchonline.net These calculations provide a foundational understanding of the vibrational modes of the core structure. The addition of a methyl group introduces new vibrational modes and shifts existing ones. The key vibrational regions and their assignments are detailed below.

    C-H Stretching Vibrations: The high-frequency region of the IR and Raman spectra (typically 2800-3000 cm⁻¹) is dominated by C-H stretching vibrations. For this compound, this region can be subdivided into contributions from the methyl (CH₃) group and the methine (C-H) and methylene (B1212753) (CH₂) groups of the bicyclic core.

    Methyl Group (CH₃): The methyl group gives rise to both symmetric and asymmetric stretching modes. The asymmetric stretches typically appear at higher wavenumbers (around 2962 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 2872 cm⁻¹).

    Bicyclic Frame (CH and CH₂): The C-H stretches of the methine and methylene groups of the bicyclo[2.2.0]hexane skeleton are expected in the range of 2850-2950 cm⁻¹. Due to the strain in the four-membered rings, these frequencies may be shifted slightly compared to unstrained alkanes.

    C-H Bending Vibrations: The region from approximately 1300 cm⁻¹ to 1500 cm⁻¹ is characteristic of C-H bending vibrations (scissoring, wagging, and twisting).

    Methyl Group (CH₃): The methyl group exhibits a characteristic asymmetric deformation (bending) mode around 1465 cm⁻¹ and a symmetric deformation (umbrella) mode near 1375 cm⁻¹. The latter is often a sharp and useful diagnostic peak for the presence of a methyl group.

    Methylene Groups (CH₂): The scissoring (bending) vibrations of the CH₂ groups in the cyclobutane rings are expected to appear around 1450 cm⁻¹.

    Ring Puckering and Deformation: The bicyclo[2.2.0]hexane system, being composed of two fused cyclobutane rings, will exhibit characteristic ring puckering and deformation modes. These are often found in the low-frequency region of the Raman spectrum and can be sensitive to the conformation of the rings. For cyclobutane itself, a ring-puckering vibration is observed at a low frequency, and similar modes are expected for the bicyclic derivative. nih.govifo.lviv.ua

    C-C Stretching: The C-C stretching vibrations of the strained carbon-carbon bonds within the bicyclic framework are expected to be present in the 800-1200 cm⁻¹ range. The strain in the molecule can influence the force constants of these bonds and thus the position of their vibrational frequencies.

    The following tables summarize the expected characteristic vibrational frequencies for this compound based on theoretical data for the parent compound and known frequencies for methyl-substituted cycloalkanes.

    Interactive Data Table: Predicted Infrared (IR) Active Modes

    Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
    Asymmetric C-H StretchCH₃~2962Medium-Strong
    Asymmetric C-H StretchCH₂~2930Medium-Strong
    Symmetric C-H StretchCH₃~2872Medium
    Symmetric C-H StretchCH₂~2855Medium
    Asymmetric CH₃ BendCH₃~1465Medium
    CH₂ ScissoringCH₂~1450Medium
    Symmetric CH₃ BendCH₃~1375Medium-Weak
    Ring DeformationC-C~900-1200Medium-Weak

    Interactive Data Table: Predicted Raman Active Modes

    Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
    Asymmetric C-H StretchCH₃~2962Strong
    Asymmetric C-H StretchCH₂~2930Strong
    Symmetric C-H StretchCH₃~2872Strong
    Symmetric C-H StretchCH₂~2855Strong
    Asymmetric CH₃ BendCH₃~1465Medium
    CH₂ ScissoringCH₂~1450Medium
    Symmetric CH₃ BendCH₃~1375Weak
    Ring Breathing/DeformationC-C~800-1100Strong
    Low-Frequency Ring PuckeringC-C< 400Medium-Strong

    It is important to note that for a molecule to be IR active, there must be a change in the dipole moment during the vibration. For a vibration to be Raman active, there must be a change in the polarizability of the molecule. doitpoms.ac.uk In molecules with a center of symmetry, there can be mutual exclusion between IR and Raman active modes. However, this compound lacks a center of symmetry, so many vibrations are expected to be active in both IR and Raman spectra, albeit with different intensities. The symmetric "breathing" modes of the rings are often strong in the Raman spectrum, providing a clear indication of the bicyclic structure.

    Applications and Future Research Directions

    Contribution to the Synthesis of Complex Bridged and Polycyclic Architectures

    The bicyclo[2.2.0]hexane framework serves as a potent building block for constructing elaborate molecular architectures due to the high strain energy stored in its fused four-membered rings. This strain can be released through selective bond cleavage, driving the formation of more complex structures. Free radical reactions, for instance, can initiate stereoelectronically controlled rearrangements. Studies on the parent bicyclo[2.2.0]hexane show that radicals can be generated at both bridgehead and bridge positions. rsc.org The bicyclo[2.2.0]hexan-2-yl radical, analogous to a radical formed on the substituted carbon of (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane, undergoes a β-scission rearrangement to yield cyclohex-3-enyl radicals. rsc.org This transformation from a compact bicyclic system to a monocyclic six-membered ring provides a strategic pathway to functionalized cyclohexene (B86901) derivatives, which are common motifs in natural products and other complex organic molecules.

    Furthermore, the thermal isomerization of bicyclo[2.2.0]hexane derivatives, such as 1,4-dicyanobicyclo[2.2.0]hexane, proceeds with a very low activation energy to produce diene systems. researchgate.net This controlled ring-opening reaction transforms the saturated bicyclic core into a functionalized acyclic or larger cyclic structure, which can then participate in further transformations like Diels-Alder reactions to build even more complex polycyclic systems. The defined stereochemistry of this compound offers the potential for these rearrangements to proceed with high stereocontrol, transferring the initial chirality to the more complex product.

    Potential as C(sp³)-Rich Bioisosteres in Advanced Molecular Design

    In modern medicinal chemistry, there is a significant trend toward replacing flat, aromatic rings in drug candidates with three-dimensional, saturated C(sp³)-rich scaffolds. nih.gov These "benzene bioisosteres" can improve key drug-like properties, including aqueous solubility and metabolic stability, while maintaining or enhancing biological activity. nih.gov Saturated bicyclic compounds such as bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes are increasingly used as replacements for para- and ortho-substituted benzene (B151609) rings, respectively. nih.govnih.gov

    The this compound scaffold is an excellent candidate to expand this design strategy. Its rigid, well-defined three-dimensional structure allows for precise orientation of substituents, mimicking the vector relationships of substituents on an aromatic ring. By functionalizing the bicyclo[2.2.0]hexane core at different positions, it can serve as a non-aromatic surrogate for various substitution patterns (ortho, meta, para), providing access to novel chemical space. nih.gov The introduction of C(sp³)-rich fragments like this can lead to improved physicochemical profiles for bioactive molecules.

    Table 1: Comparison of Properties for Benzene and Potential Bioisosteres
    Compound ClassKey FeaturePrimary Bioisosteric RelationshipPotential Advantage
    BenzeneAromatic, flatBaselineWell-established chemistry
    Bicyclo[1.1.1]pentaneRigid, linearpara-substituted benzeneImproved solubility, metabolic stability
    Bicyclo[2.1.1]hexaneRigid, angularortho/meta-substituted benzeneAccess to new 3D space
    Bicyclo[2.2.0]hexaneStrained, angularortho/meta-substituted benzeneUnique reactivity, novel exit vectors

    Development of Novel Functional Materials and Proaromatic Platforms through Valence Isomerism

    Bicyclo[2.2.0]hexene, the unsaturated analog of bicyclo[2.2.0]hexane, is a valence isomer of 1,3-cyclohexadiene (B119728). This relationship forms the basis of its use as a "proaromatic" platform. Derivatives of bicyclo[2.2.0]hexene can be designed to be highly stable under ambient conditions but can be triggered to undergo ring-opening and subsequent aromatization under specific stimuli, such as oxidation. nih.govnih.gov This redox-triggered valence isomerization releases the ring strain and forms a stable aromatic ring, providing a strong thermodynamic driving force for reactions. nih.govresearchgate.net

    This concept has been harnessed to develop new reagents for group transfer reactions. Upon mild oxidation, bicyclo[2.2.0]hexene derivatives can unmask and deliver various alkyl radicals for use in organic synthesis. nih.gov Furthermore, this proaromatic platform has been applied to chemical sensing. A quinoline-derived bicyclo[2.2.0]hexene was shown to produce colorimetric and fluorescent responses to electrophilic reagents, a process that involves the formation of a 1,3-cyclohexadiene structure with aggregation-induced emission (AIE) characteristics. nih.gov The this compound scaffold, if dehydrogenated to its corresponding hexene, could be integrated into such systems, offering a chiral and structurally defined platform for developing new functional materials and sensors. nih.gov

    Emerging Research Areas in Mechanochemistry for Diversified Reactivity

    Mechanochemistry, the use of mechanical force to induce chemical transformations, offers pathways to reactivity that are distinct from thermal or photochemical methods. nih.gov The bicyclo[2.2.0]hexene (BCH) scaffold has been identified as a "multimodal mechanophore," a molecule that can undergo different reactions depending on how mechanical force is applied. chemrxiv.orgchemrxiv.org By embedding BCH regioisomers into polymer chains and applying force via sonication, researchers have demonstrated the ability to selectively activate and break different C–C bonds within the same core structure. nih.gov

    This force-governed chemoselectivity allows for triggering unique and otherwise inaccessible reaction pathways from a single mechanophore. chemrxiv.org Depending on the polymer attachment points, the bicyclo[2.2.0]hexene core can be made to undergo retro-[2+2] cycloreversion, 1,3-allylic migration, or 4π-electrocyclic ring-opening reactions. chemrxiv.org Control experiments confirm that this diversified reactivity is exclusively accessed through mechanical force. nih.gov The saturated this compound skeleton is an equally promising candidate for mechanochemical studies. The application of force across its strained C-C bonds could lead to selective bond scission and novel rearrangement pathways, diversifying its synthetic utility beyond traditional methods.

    Table 2: Mechanochemically Activated Reactions of the Bicyclo[2.2.0]hexene Core
    Attachment Points (Force Direction)Observed Reaction PathwayResulting Transformation
    Across C1-C4 bond4π-Electrocyclic ring-openingFormation of a cyclohexadiene
    Across C1-C6/C4-C5 bondsRetro-[2+2] cycloreversionCleavage into two alkene fragments
    Across C2-C3/C1-C5 bonds1,3-Allylic migrationIsomerization of the bicyclic core

    Integration of Advanced Computational Methods in Reaction Design and Prediction

    Advanced computational methods are indispensable for understanding and predicting the behavior of strained molecules like this compound. Density functional theory (DFT) and other high-level ab initio calculations can elucidate potential energy surfaces, reaction barriers, and thermodynamic parameters, guiding experimental design. For instance, theoretical studies were crucial in confirming that the chemoselectivity observed in the mechanochemical activation of bicyclo[2.2.0]hexene is due to the selective coupling of force to specific bonds, rather than changes to the intrinsic potential energy surface caused by substitution. nih.gov

    Computational benchmarks, such as the W1-F12 procedure, have been used to calculate highly accurate isomerization energies for a wide range of C₈H₈ isomers, including dimethylbicyclo[2.2.0]hexane structures. uwa.edu.au These calculations provide reference data against which less computationally expensive methods can be judged, improving the accuracy of predictions for new reactions. For this compound, computational modeling can be used to predict its stability, the activation barriers for thermal and mechanochemical rearrangements, and its properties as a bioisostere, thereby accelerating its development in all the application areas discussed.

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